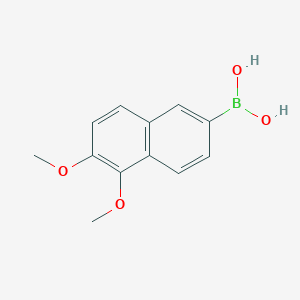

(5,6-dimethoxynaphthalen-2-yl)boronic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5,6-Dimethoxynaphthalen-2-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with two methoxy groups at positions 5 and 6, and a boronic acid group at position 2. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, providing good yields of the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. Continuous flow chemistry techniques and optimized reaction conditions are often employed to enhance efficiency and yield while minimizing waste and energy consumption .

化学反応の分析

Types of Reactions: (5,6-Dimethoxynaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.

Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted naphthalenes with various functional groups.

科学的研究の応用

(5,6-Dimethoxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (5,6-dimethoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The boronic acid group interacts with diols and other nucleophiles, forming reversible covalent bonds that are useful in various chemical and biological applications .

類似化合物との比較

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.

2-Naphthylboronic Acid: Similar to (5,6-dimethoxynaphthalen-2-yl)boronic acid but lacks the methoxy groups.

4-Methoxyphenylboronic Acid: Contains a methoxy group on a phenyl ring, similar in structure but with fewer aromatic rings.

Uniqueness: this compound is unique due to the presence of both methoxy groups and the boronic acid group on the naphthalene ring, which provides distinct reactivity and functionalization possibilities compared to simpler boronic acids .

生物活性

(5,6-Dimethoxynaphthalen-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the formation of boronate esters, which can interact with various biological targets. These interactions often involve inhibition of proteasomes and other enzymes critical for cellular function:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases. The compound has shown promise as an inhibitor of Class C β-lactamases, which are important in combating antibiotic resistance in pathogens like Acinetobacter baumannii .

- Cell Cycle Arrest : Research indicates that compounds similar to this compound can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .

Biological Activity

A summary of the biological activities associated with this compound is presented in the following table:

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antitumor Activity : A study evaluated the efficacy of related compounds in inhibiting tumor cell lines. The compound showed significant cytotoxicity against HeLa cells with an IC50 value of 3.10 ± 0.02 μM. This was attributed to its ability to generate ROS and inhibit key signaling pathways involved in cell survival, such as STAT3 phosphorylation .

- Antibiotic Resistance : Another research focused on its role as a β-lactamase inhibitor. The compound was shown to restore susceptibility to antibiotics in resistant bacterial strains by effectively inhibiting their β-lactamase enzymes .

- Biofilm Inhibition : Research demonstrated that this compound could significantly reduce biofilm formation by Pseudomonas aeruginosa, highlighting its potential utility in treating infections associated with biofilms, particularly in immunocompromised patients .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the therapeutic potential of this compound:

- Absorption and Distribution : Initial studies suggest that this compound can be administered intravenously but may require optimization to enhance its concentration at therapeutic targets .

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.

特性

IUPAC Name |

(5,6-dimethoxynaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-11-6-3-8-7-9(13(14)15)4-5-10(8)12(11)17-2/h3-7,14-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBGYYPPMQOBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=C(C=C2)OC)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433802 |

Source

|

| Record name | (5,6-Dimethoxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151826-10-7 |

Source

|

| Record name | (5,6-Dimethoxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。